Cas no 794463-76-6 (2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride)

2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride is a versatile sulfonyl chloride derivative used primarily as an intermediate in organic synthesis and pharmaceutical applications. Its reactive sulfonyl chloride group enables efficient conjugation with amines and other nucleophiles, making it valuable for constructing sulfonamide linkages. The presence of the amino group on the benzimidazole core further enhances its utility in derivatization and functionalization reactions. This compound is particularly useful in medicinal chemistry for the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its stability under controlled conditions and high purity make it a reliable reagent for research and industrial processes requiring precise sulfonylation reactions.
2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride structure
794463-76-6 structure
Product Name:2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride
CAS No:794463-76-6
MF:C7H6ClN3O2S
MW:231.659438610077
CID:6783748
PubChem ID:21919971
Update Time:2025-06-09

2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 794463-76-6
    • 2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride
    • Inchi: 1S/C7H6ClN3O2S/c8-14(12,13)4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11)
    • InChI Key: ISKATGMZONHIMV-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC2=C(C=1)NC(N)=N2)(=O)=O

Computed Properties

  • Exact Mass: 230.9869253g/mol
  • Monoisotopic Mass: 230.9869253g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 97.2Ų

2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1742825-1g
2-Amino-1h-benzo[d]imidazole-6-sulfonyl chloride
794463-76-6 98%
1g
¥8431.00 2024-07-28

Additional information on 2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride

2-Amino-1H-benzo[d]imidazole-5-sulfonyl Chloride (CAS No. 794463-76-6): A Versatile Building Block in Medicinal Chemistry

The 2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride, identified by CAS No. 794463-76-6, represents a critical intermediate in the synthesis of bioactive molecules. This compound combines the structural features of a benzimidazole scaffold with a sulfonyl chloride group, offering unique reactivity and pharmacological potential. Recent advancements in synthetic methodologies have positioned this reagent as a cornerstone for developing novel therapeutics targeting protein-protein interactions (PPIs) and enzyme inhibition. Its sulfonamide moiety enables high-affinity binding to target proteins, while the imidazole ring contributes to favorable pharmacokinetic properties such as metabolic stability.

Emerging studies highlight its role in de novo drug design strategies. Researchers at the University of Basel demonstrated that substituting the amino group with fluorinated alkyl chains enhances selectivity for histone deacetylase (HDAC) isoforms, a breakthrough for epigenetic therapy (Journal of Medicinal Chemistry, 2023). The sulfonyl chloride functional group facilitates efficient coupling reactions with primary amines under mild conditions, enabling rapid library screening for lead identification. This reactivity was leveraged in a recent collaboration between Stanford University and Pfizer to synthesize inhibitors of SARS-CoV-2 main protease, showcasing its utility in antiviral drug discovery.

In neuropharmacology, derivatives of this compound exhibit promising activity against α-synuclein aggregation—a hallmark of Parkinson's disease. A 2024 study published in Nature Communications revealed that when conjugated with polyphenolic motifs via the sulfonyl chloride linkage, these molecules inhibit fibril formation with IC₅₀ values below 1 μM. The benzimidazole core stabilizes β-sheet structures while the sulfonamide group disrupts toxic oligomer formation through π-stacking interactions.

Safety profiling studies conducted by the FDA-funded Center for Molecular Therapeutics underscore its favorable preclinical profile. Metabolic stability assays showed >80% parent compound retention in mouse liver microsomes after 30 minutes incubation, indicating reduced susceptibility to CYP450-mediated degradation. Toxicity assessments using zebrafish models demonstrated no teratogenic effects up to 50 μM concentrations, aligning with its potential for chronic disease management regimens.

Recent advances in continuous flow chemistry have optimized its synthesis pathway. A microfluidic reactor system developed at MIT allows gram-scale production with >98% purity by integrating phase-transfer catalysis and real-time spectroscopic monitoring (Chemical Science, 2024). This process reduces reaction time from 18 hours to 90 minutes while eliminating hazardous solvent usage—a significant step toward sustainable medicinal chemistry practices.

In oncology applications, conjugates incorporating this compound show selective cytotoxicity toward cancer stem cells (CSCs). A Nature article from the Dana-Farber Cancer Institute described how attaching it to tumor-penetrating peptides via click chemistry enables targeted delivery to glioblastoma multiforme xenografts. The sulfonyl chloride's nucleophilic reactivity facilitated stable conjugation without compromising peptide bioactivity.

Structural elucidation via X-ray crystallography revealed an unprecedented hydrogen bonding network between adjacent molecules in solid state (Acta Crystallogr., Sect. C: Structural Chemistry, 2023). This insight guided formulation scientists at Novartis to develop amorphous dispersions with improved solubility—critical for oral drug delivery systems requiring >1 mg/mL dissolution rates.

Its unique photophysical properties are now being explored for optogenetic applications. By coupling with fluorescent dyes through thioether linkages formed via sulfonyl chloride activation, researchers at Max Planck Institute created photoswitchable probes capable of tracking kinase activity dynamics within living cells—a toolset expected to revolutionize real-time signaling pathway analysis.

Economic viability analyses confirm its cost-effectiveness compared to alternative scaffolds. Process economics studies from Chemical & Engineering News (March 2024) indicate that bulk production costs could drop below $5/g by scaling up continuous flow systems—making it accessible even for early-stage academic research programs.

This multifunctional molecule continues to redefine boundaries in medicinal chemistry through its structural versatility and tunable reactivity profile. As highlighted by recent advancements across multiple therapeutic areas—from neurodegenerative diseases to immuno-oncology—the CAS No. 794463-76-6 compound stands at the forefront of innovation bridging synthetic organic chemistry and translational medicine.

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